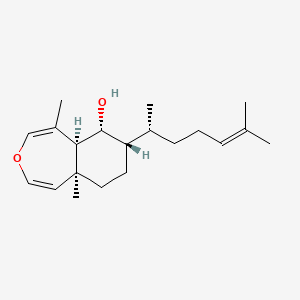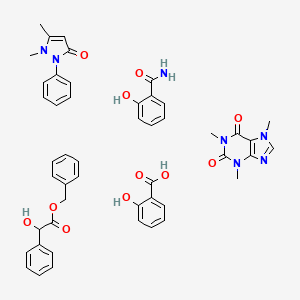
10-Hydroxy-undeca-2,4,6,8-tetraynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxy-undeca-2,4,6,8-tetraynamide is a natural product found in Mycena viridimarginata with data available.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
10-Hydroxy-undeca-2,4,6,8-tetraynamide has been explored in the context of polymer synthesis. Notably, it's utilized in emulsion polymerization processes and the synthesis of nano-networks. For instance, the emulsion copolymerization of 2-hydroxyethyl methacrylate with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, an acetal-type crosslinking agent comonomer, has been studied. The process involves analyzing aspects such as conversion, polymerization rate, particle size, and zeta potential. The resultant copolymers are highlighted for their potential as biomaterials due to their structural characteristics, which include the presence of the tetraoxaspiro cycle, rendering them suitable for drug delivery system applications (Nita, Chiriac, & Nistor, 2011). Additionally, a nano-network with dual temperature and pH responsiveness based on copolymers of 2-hydroxyethyl methacrylate with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane has been synthesized. The copolymers exhibit sensitivity that is evidenced by variations in the hydrodynamic radius and zeta potential of polymeric particles in relation to pH (Chiriac, Nita, & Nistor, 2011).
Chemical Modification and Material Properties
Research also delves into chemical modification techniques to enhance material properties. For instance, poly(3-hydroxy undec-10-enoate) synthesized by feeding Pseudomonas oleovarans with 10-undecenoic acid has shown nearly 100% hydroxylation of double bonds via the hydroboration–oxidation reaction. Such modifications significantly influence material characteristics like molecular weight and decomposition temperatures, broadening the potential applications of these materials (Eroglu, Hazer, Ozturk, & Caykara, 2005).
Biodegradable Material Synthesis
The compound's potential in creating biodegradable materials is evident. Notably, the synthesis of cationic poly(beta-hydroxyalkanoates) with functionalities such as tertiary amine groups at physiological pH suggests applications in biodegradable nucleic acid delivery systems (Sparks & Scholz, 2008).
Propiedades
Número CAS |
83475-37-0 |
|---|---|
Nombre del producto |
10-Hydroxy-undeca-2,4,6,8-tetraynamide |
Fórmula molecular |
C11H7NO2 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
10-hydroxyundeca-2,4,6,8-tetraynamide |
InChI |
InChI=1S/C11H7NO2/c1-10(13)8-6-4-2-3-5-7-9-11(12)14/h10,13H,1H3,(H2,12,14) |
Clave InChI |
MGQYNHBGKXGGRA-UHFFFAOYSA-N |
SMILES |
CC(C#CC#CC#CC#CC(=O)N)O |
SMILES canónico |
CC(C#CC#CC#CC#CC(=O)N)O |
Sinónimos |
10-hydroxy-undeca-2,4,6,8-tetraynamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



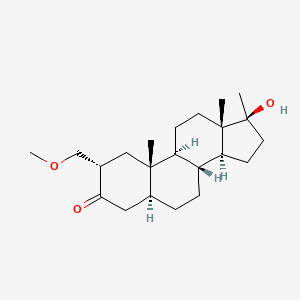
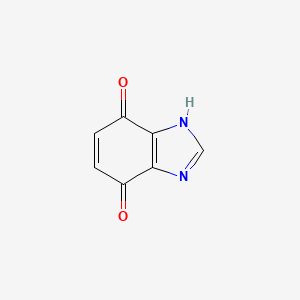

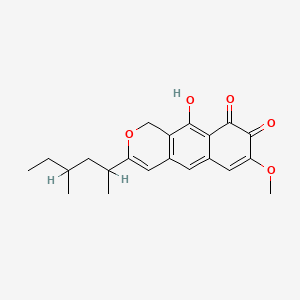
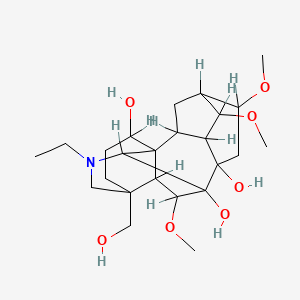
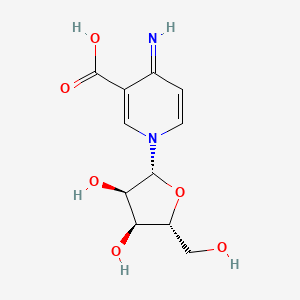


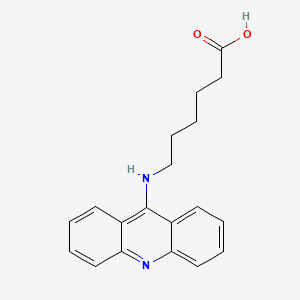
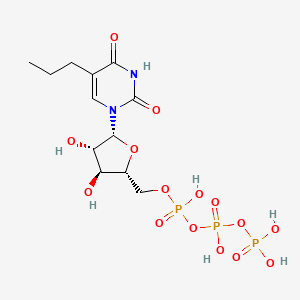
![2-[3-(4-Chlorobenzoyl)phenyl]propanoic acid](/img/structure/B1210835.png)

